molecular formula C12H6O6S B15063878 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid

Katalognummer: B15063878
Molekulargewicht: 278.24 g/mol
InChI-Schlüssel: VFSNHGKLXHNBQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid is a complex organic compound with a unique structure that includes a dioxo group, a dihydrobenzo ring, and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the dioxo and dihydrobenzo groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-6-carboxylic acid
  • 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-6,7-dicarboxylic acid

Uniqueness

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties compared to its carboxylic acid counterparts. This uniqueness makes it valuable in specific applications where sulfonic acid functionality is desired.

Eigenschaften

Molekularformel

C12H6O6S

Molekulargewicht

278.24 g/mol

IUPAC-Name

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-6-sulfonic acid

InChI

InChI=1S/C12H6O6S/c13-11-7-3-1-2-6-4-5-8(19(15,16)17)10(9(6)7)12(14)18-11/h1-5H,(H,15,16,17)

InChI-Schlüssel

VFSNHGKLXHNBQX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=C(C=C2)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.